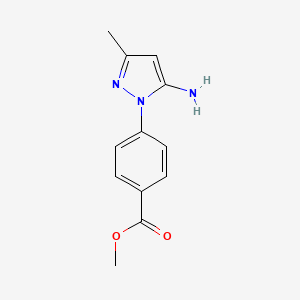
methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, also known as MAMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. MAMB is a pyrazole-based compound that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
作用機序
The mechanism of action of methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate is not fully understood. However, studies have suggested that methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate exerts its anticancer and anti-inflammatory effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). Moreover, methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate has been found to induce apoptosis and cell cycle arrest in cancer cells by regulating the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate has been found to exhibit antitumor activity by inhibiting the growth of tumor cells. Furthermore, methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate has been found to exhibit good thermal stability and high electron mobility, making it a promising candidate for use in organic electronic devices.
実験室実験の利点と制限
Methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate has several advantages for use in lab experiments. It is easy to synthesize, has high purity and yield, and exhibits good thermal stability and high electron mobility. Moreover, methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate has been extensively studied for its potential applications in various fields, making it a well-characterized compound. However, methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate also has some limitations. It is relatively expensive and may not be readily available in some labs. In addition, its mechanism of action is not fully understood, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate. In medicinal chemistry, further studies are needed to elucidate its mechanism of action and to optimize its anticancer and anti-inflammatory activities. Moreover, studies are needed to investigate its potential applications in other diseases, such as neurodegenerative diseases and autoimmune disorders. In material science, further studies are needed to investigate its potential applications in other organic electronic devices, such as organic photovoltaics and organic sensors. Moreover, studies are needed to optimize its electronic properties and to develop new synthetic methods for its preparation.
合成法
Methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate can be synthesized using various methods, including the reaction of 4-nitrobenzoic acid with hydrazine hydrate, followed by the reaction with 3-methyl-5-amino-1H-pyrazole-4-carboxylic acid methyl ester. Another method involves the reaction of 4-chlorobenzoic acid with hydrazine hydrate, followed by the reaction with 3-methyl-5-amino-1H-pyrazole. Both methods yield methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate with high purity and yield.
科学的研究の応用
Methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate has been extensively studied for its potential applications in various fields. In medicinal chemistry, methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate has been found to exhibit anticancer, anti-inflammatory, and antitumor activities. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate has been found to exhibit antitumor activity by inhibiting the growth of tumor cells.
In material science, methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate has been studied for its potential applications in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate has been found to exhibit good thermal stability and high electron mobility, making it a promising candidate for use in these devices.
特性
IUPAC Name |
methyl 4-(5-amino-3-methylpyrazol-1-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-7-11(13)15(14-8)10-5-3-9(4-6-10)12(16)17-2/h3-7H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVAPLGNGFCWJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2590297.png)


![Ethyl 8-syn-(1S,5R)-3-oxobicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2590302.png)
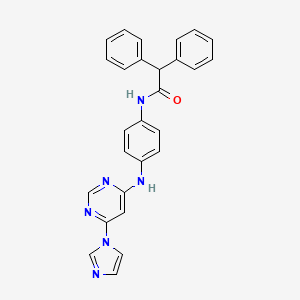
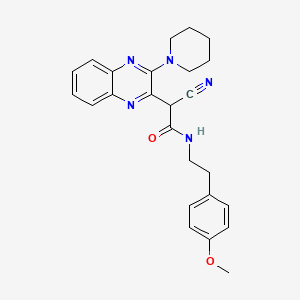
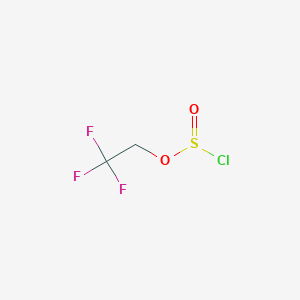
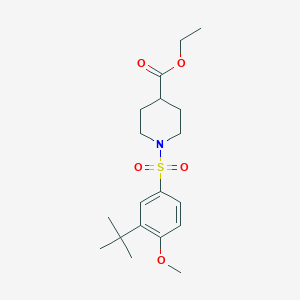


![1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2590316.png)


